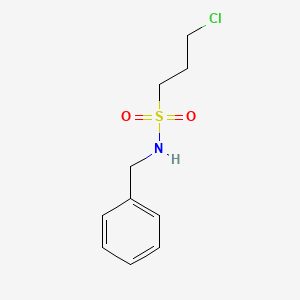

N-benzyl-3-chloropropane-1-sulfonamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of N-benzyl-3-chloropropane-1-sulfonamide typically involves the reaction of 3-chloropropylsulfonyl chloride with benzylamine in the presence of a base such as triethylamine . The reaction is carried out in dichloromethane (DCM) at 0°C, followed by stirring at room temperature overnight . The solvent is then removed under reduced pressure, and the product is purified by adding diethyl ether to precipitate impurities, which are then filtered out .

Industrial Production Methods:

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: N-benzyl-3-chloropropane-1-sulfonamide can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include nucleophiles such as and .

Oxidation Reactions: The sulfonamide group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents like .

Common Reagents and Conditions:

Nucleophiles: Amines, thiols

Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products:

Substitution Products: N-substituted sulfonamides

Oxidation Products: Sulfone derivatives

Reduction Products: Amine derivatives

Aplicaciones Científicas De Investigación

N-benzyl-3-chloropropane-1-sulfonamide has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-benzyl-3-chloropropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

- N-benzyl-2-chloroethane-1-sulfonamide

- N-benzyl-4-chlorobutane-1-sulfonamide

- N-benzyl-3-bromopropane-1-sulfonamide

Comparison:

N-benzyl-3-chloropropane-1-sulfonamide is unique due to the presence of the 3-chloropropane moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the chlorine atom and the length of the carbon chain influence the compound’s reactivity and interaction with biological targets .

Actividad Biológica

N-benzyl-3-chloropropane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for conferring various biological activities. The presence of the benzyl and chloropropane moieties contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It has been observed to act as an inhibitor of certain enzymes, which affects various biochemical pathways. The precise molecular targets depend on the biological system being studied, but preliminary findings suggest involvement in:

- Antimicrobial Activity : The compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research indicates potential efficacy in inhibiting cancer cell proliferation through specific signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard agar dilution methods. The results are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 100 |

| Klebsiella pneumoniae | 90 |

| Pseudomonas aeruginosa | 120 |

The compound demonstrated moderate antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound may inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The IC50 values from these studies are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| PC3 | 25 |

These findings indicate that this compound possesses significant anticancer properties, warranting further investigation into its mechanisms and therapeutic potential.

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Comparison with Related Compounds

| Compound | Structure | Antimicrobial Activity (MIC µM) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| N-benzyl-2-chloroethane-1-sulfonamide | Structure | 85 | 40 |

| N-benzyl-4-chlorobutane-1-sulfonamide | Structure | 110 | 35 |

| N-benzyl-3-bromopropane-1-sulfonamide | Structure | 95 | 32 |

The comparison indicates that the position and type of halogen substituents significantly influence both antimicrobial and anticancer activities. For instance, the presence of chlorine at the 3-position enhances activity compared to other analogs.

Case Studies

Recent studies have explored the use of this compound in vivo models. One notable case involved evaluating its efficacy in a mouse model of bacterial infection, where it demonstrated a significant reduction in bacterial load compared to control groups. Additionally, another study reported its effectiveness in reducing tumor size in xenograft models of breast cancer.

Propiedades

IUPAC Name |

N-benzyl-3-chloropropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2S/c11-7-4-8-15(13,14)12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLHUQPDOUXJMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.